6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and ethylamine.
Cyclization Reaction: The key step involves the cyclization of 3,4-diethoxybenzaldehyde with ethylamine under acidic conditions to form the tetrahydroisoquinoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well-documented. like other tetrahydroisoquinoline derivatives, it is believed to interact with various molecular targets and pathways in the body. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Structural Differences: The primary difference lies in the substitution pattern on the isoquinoline ring. For example, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has methoxy groups instead of ethoxy groups.
- Biological Activity: These structural differences can lead to variations in biological activity and potency. For instance, the presence of ethoxy groups may enhance the compound’s lipophilicity and membrane permeability compared to methoxy groups .
Properties
CAS No. |
63905-65-7 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H |
InChI Key |
GXDZORNOMJIKNT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CNCCC2=C1)OCC.Cl |
Canonical SMILES |
CCOC1=C(C=C2C[NH2+]CCC2=C1)OCC.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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